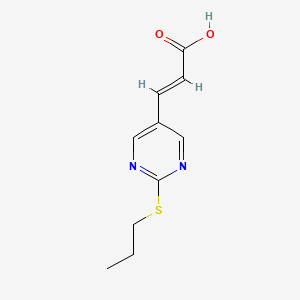
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid, also known as PTX-200, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Wirkmechanismus
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid works by inhibiting the activity of a protein called dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential for DNA synthesis and cell division, and cancer cells have a higher demand for these nucleotides than normal cells. By inhibiting DHODH, (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid disrupts the synthesis of pyrimidine nucleotides and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of cancer cell growth and proliferation, induction of apoptosis (programmed cell death), inhibition of cancer stem cell self-renewal, and inhibition of tumor angiogenesis (the formation of new blood vessels to supply the tumor with nutrients).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid in lab experiments is that it has shown a broad spectrum of activity against different types of cancer cells. In addition, (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid has been shown to be effective at low concentrations, which may reduce the risk of toxicity. However, one limitation of using (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid in lab experiments is that it is not yet available for clinical use, which may limit its applicability in translational research.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid. One area of focus is to further elucidate the mechanism of action of (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid and its interaction with DHODH. In addition, researchers are exploring the potential use of (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid in humans.
Synthesemethoden
The synthesis of (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid involves a multi-step process that begins with the reaction of 2-propylthiophenol with ethyl chloroacetate to form ethyl 2-propylthiophene-3-carboxylate. This intermediate is then reacted with 2-bromo-5-chloropyrimidine to form (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid inhibits the growth of a wide range of cancer cell lines, including lung, breast, prostate, and colon cancer cells. In addition, (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid has been shown to be effective against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Eigenschaften
IUPAC Name |
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-5-15-10-11-6-8(7-12-10)3-4-9(13)14/h3-4,6-7H,2,5H2,1H3,(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBORQLOCTCWJKD-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C=N1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC=C(C=N1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2924757.png)
![2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B2924758.png)
![2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2924759.png)
![3-(2-methoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2924761.png)
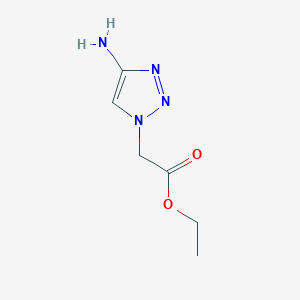
![5-((5-Chlorothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2924764.png)
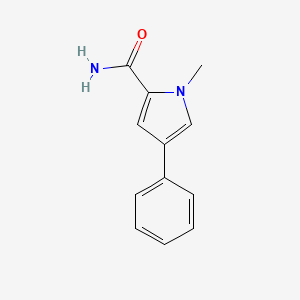
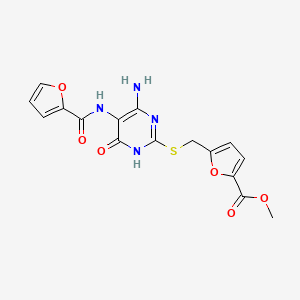
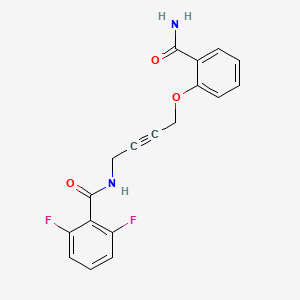
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2924772.png)
![4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2924773.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2924776.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2924777.png)
